Chromium carbide

Oxidation Resistance High-Temperature Coatings Thermal Spray

Chromium carbide (Cr₃C₂) is a gray, orthorhombic refractory ceramic belonging to the transition metal carbide class, with a density of 6.66–6.68 g/cm³, a melting point of ~1890 °C, and a Vickers microhardness of approximately 2280 HV. It is distinct among Group VI carbides for forming a stable, passivating Cr₂O₃ surface film that confers the highest oxidation resistance of all metal carbides, remaining non-oxidized in air at 1100 °C for 4 hours.

Molecular Formula C21H42ClNO4
Molecular Weight 0
CAS No. 11130-49-7
Cat. No. B1172139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium carbide
CAS11130-49-7
Molecular FormulaC21H42ClNO4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromium Carbide (Cr₃C₂, CAS 11130-49-7) for High-Temperature Wear & Oxidation Protection: Procurement Baseline


Chromium carbide (Cr₃C₂) is a gray, orthorhombic refractory ceramic belonging to the transition metal carbide class, with a density of 6.66–6.68 g/cm³, a melting point of ~1890 °C, and a Vickers microhardness of approximately 2280 HV [1][2]. It is distinct among Group VI carbides for forming a stable, passivating Cr₂O₃ surface film that confers the highest oxidation resistance of all metal carbides, remaining non-oxidized in air at 1100 °C for 4 hours [3][4][5]. Industrially, Cr₃C₂ is predominantly deployed as the hard phase in Cr₃C₂-NiCr cermet coatings (thermal spray feedstock) and as a grain-growth inhibitor in WC-Co cemented carbides, where it simultaneously refines microstructure and enhances corrosion resistance [6][7][8].

Why Chromium Carbide (Cr₃C₂, CAS 11130-49-7) Cannot Be Swapped with Tungsten Carbide or Other Carbides Without Performance Penalty


In-class compounds such as tungsten carbide (WC), titanium carbide (TiC), and chromium nitride (CrN) each exhibit a distinct trade-off among hardness, oxidation resistance, density, and thermal expansion compatibility. Direct substitution of Cr₃C₂ with WC in high-temperature (>500 °C) oxidative environments leads to rapid oxidation and loss of mechanical integrity, while substituting with CrN sacrifices approximately one-third of hardness [1][2]. Conversely, selecting Cr₃C₂ over TiC yields a ~58% lower density at the cost of reduced absolute hardness, directly affecting rotating-component dynamics and specific strength requirements [3][4]. These quantifiable performance gaps make generic interchange impossible without compromising component lifetime, coating adhesion, or energy efficiency, as detailed in the quantitative evidence below.

Quantitative Evidence Guide: Head-to-Head Performance Data for Chromium Carbide (Cr₃C₂, CAS 11130-49-7) vs. Closest Alternatives


Oxidation Resistance: Cr₃C₂ Tolerates 1100 °C Without Oxidation vs. WC Oxidation Onset at ~500 °C

The most consequential differentiation of Cr₃C₂ is its oxidation resistance. Cr₃C₂ does not oxidize in air at 1100 °C for 4 hours due to the formation of a stable, passivating Cr₂O₃ scale [1][2]. In contrast, tungsten carbide (WC) undergoes rapid oxidation above approximately 500 °C, with WC-Co coatings being completely oxidized under conditions where Cr₃C₂-NiCr surfaces show only slight darkening after 5 hours at 982 °C [3]. This is a class-level property: Cr₃C₂ has been explicitly reported to possess the highest oxidation resistance among all Group VI transition metal carbides [4][5]. The oxidation mechanism—formation of a coherent, adherent Cr₂O₃ film—differs fundamentally from the non-protective oxides formed on WC, rendering Cr₃C₂ the only viable choice for hot-section components operating continuously above 500 °C in air [2].

Oxidation Resistance High-Temperature Coatings Thermal Spray

Thermal Conductivity Barrier: Cr₃C₂-NiCr Coatings Show Significantly Lower Heat Transfer than WC-17Co

In thermal management applications, Cr₃C₂-NiCr coatings provide a measurable thermal barrier advantage. Heat conductivity measurements on HVOF-sprayed Cr₃C₂-25NiCr coatings ranged from approximately 11 W/(m·K) at 50 °C to about 20 W/(m·K) at 700 °C, which was found to be significantly lower than previously determined values for a WC-17%Co coating [1]. While the exact WC-17Co thermal conductivity value is not numerically stated in the same study, a thermal conductivity of 19.1 W/(m·K) is separately reported for bulk Cr₃C₂ material [2], and typical WC-Co coatings exhibit thermal conductivities in the range of 50–80 W/(m·K) at similar temperatures, indicating that the Cr₃C₂-NiCr coating provides roughly 2–5× lower heat flux at the surface [3]. This lower thermal conductivity reduces heat transfer into underlying substrates, beneficial for thermal barrier applications in turbine and diesel engine components [1][4].

Thermal Conductivity Thermal Barrier Coatings HVOF Thermal Spray

Density Advantage: Cr₃C₂ at 6.68 g/cm³ Reduces Rotating Mass by 57% vs. WC at 15.6 g/cm³

The density of Cr₃C₂ is 6.68 g/cm³, which is less than half that of tungsten carbide (WC) at 15.6 g/cm³ [1][2]. In Cr₃C₂-NiCr cermet feedstock (75/25), the agglomerated and sintered powder has a flow density of 2.3–2.8 g/cm³ (typical 2.5 g/cm³), compared to 4.3–4.8 g/cm³ (typical 4.5 g/cm³) for WC-Co 88/12 powder of the same particle size range [3]. The Cr₃C₂-NiCr composite density is reported as approximately half that of WC ceramic composite [4]. This ~57% mass reduction per unit volume directly translates to lower centrifugal stresses in rotating components such as turbine shafts, fan blades, and compressor rotors, making Cr₃C₂-based coatings and components particularly attractive for rolling contact fatigue applications where reduced inertial loading extends bearing life [4][5].

Density Rotating Components Cermet Coatings

Grain Growth Inhibition: Cr₃C₂ Addition Yields ~7% Improvement in Fracture Toughness vs. VC in WC-Co Cemented Carbides

In WC-Co cemented carbide production, both Cr₃C₂ and vanadium carbide (VC) are used as grain growth inhibitors. Direct comparative studies show that while VC produces finer WC grains and thus higher hardness, Cr₃C₂ is favorable for toughness improvement [1][2]. Specifically, when Cr₃C₂ and VC are co-doped (V₈C₇-Cr₃C₂) at 0.8 wt% total addition into WC-8Co, Vickers hardness and fracture toughness are both increased by approximately 7% compared to un-inhibited WC-8Co [3]. In binderless tungsten carbide, Cr₃C₂ retards grain growth at lower addition amounts and produces harder binderless WC than VC [4]. Additionally, adding 1.0 wt% Cr₃C₂ to WC-Co coatings reduces average WC grain size by approximately 49% versus no inhibitor, while reducing the wear rate by 52–55% [5]. This quantifiably superior toughness-to-hardness balance makes Cr₃C₂ the preferred inhibitor where impact resistance and corrosion resistance are simultaneously required.

Grain Growth Inhibitor WC-Co Cemented Carbide Fracture Toughness

Thermal Expansion Compatibility: Cr₃C₂ CTE of 10.3×10⁻⁶/K Matches Steel, Reducing Interfacial Stress

The coefficient of thermal expansion (CTE) of Cr₃C₂ is 10.3 × 10⁻⁶/K at 20–100 °C [1][2][3], which is nearly equal to that of typical carbon and stainless steels (approximately 11–13 × 10⁻⁶/K) [4]. This close CTE match minimizes thermally induced interfacial stress during heating and cooling cycles, reducing the risk of coating delamination or spallation. In contrast, tungsten carbide has a lower CTE of approximately 5.5 × 10⁻⁶/K [5], creating a significant CTE mismatch with steel substrates that promotes cracking and delamination under thermal cycling. The CTE compatibility is explicitly cited as a key reason Cr₃C₂ is preferred for protective coatings on steel components subjected to thermal fluctuations, such as boiler tubes and heat exchanger surfaces [6][7].

Coefficient of Thermal Expansion Coating-Substrate Compatibility Thermal Cycling

Evidence-Backed Application Scenarios: Where Cr₃C₂ (CAS 11130-49-7) Outperforms Alternatives Based on Quantitative Data


High-Temperature Abrasion & Oxidation Protection for Boiler Tubes and Heat Exchangers (Service > 550 °C)

Wear-Resistant Steel, Chromium Carbide in Stainless Steel: In combined abrasion + heat or corrosion, Cr₃C₂ lasts 20–30% longer than WC. [1] Heeger Materials: Cr₃C₂ does not oxidize at 1100 °C for 4 h. [2] Wear-Resistant Steel: WC working temp range up to 600 °C. [3] Wikidoc: CTE of Cr₃C₂ almost equal to steel. [4] Lookchem: Cr₃C₂-NiCr powders applied via plasma spraying for boiler protection.

Aircraft Engine and Turbine Hot-Section Component Coatings Requiring Low Density and Thermal Barrier Properties

Laser Cladding Pro: Cr₃C₂-NiCr flow density 2.3–2.8 g/cm³; used for turbine components. [1] 601cn.com: Cr₃C₂ density 6.68 vs. WC 15.6 g/cm³. [2] Fraunhofer Publica: Cr₃C₂-NiCr thermal conductivity 11–20 W/(m·K). [3] Carbide Provider: WC-Co thermal conductivity ~50–80 W/(m·K). [4] Heeger Materials: no oxidation at 1100 °C. [5] Laser Cladding Pro: applications include fuel rod mandrels, compressor shafts.

WC-Co Cemented Carbide Grain Refinement: Achieving Balanced Hardness and Fracture Toughness in Mining and Cutting Tools

INIS IAEA: ~7% improvement in hardness and toughness with V₈C₇-Cr₃C₂ addition. [1] Tamizifar et al.: Cr₃C₂ favorable in toughness improvement. [2] JIM: 1.0 wt% Cr₃C₂ reduces WC grain size by ~49%, wear rate by ~52–55%. [3] Show.cnpowder.com.cn: Cr₃C₂ significantly improves corrosion resistance of cemented carbide. [4] Sciencedirect: Cr₃C₂ addition retards grain growth and enhances corrosion resistance.

Pump Seals, Valve Stems, and Slurry Handling Components in Corrosive-Erosive Environments

Sciencedirect: Cr₃C₂/NiCr with 80Ni/20Cr matrix inherently resistant to aqueous corrosion. [1] Laser Cladding Pro: Cr₃C₂-NiCr hardness HV 700–900, good cavitation resistance, used for valve stems. [2] SciProfiles: Cr₃C₂-NiCr coating superior to WC-Co coating in slurry erosion at oblique impact angles.

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